2-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

carbonic anhydrase inhibition structure-activity relationship physicochemical property optimization

This dual-fluorinated pyridazine-tethered sulfonamide is a critical scaffold for chloride channel (CaCC/VRAC) and carbonic anhydrase II research. Generic substitution is unreliable—the 2-fluorobenzenesulfonamide moiety uniquely alters selectivity and metabolic stability vs. non-fluorinated analogs. Deploy this probe in CF, PKD, or secretory diarrhea models to differentiate ion conductance pathways, or use it to refine pharmacophore models. Avoid cross-reactivity artifacts by selecting the correct substituted analog.

Molecular Formula C18H15F2N3O3S
Molecular Weight 391.39
CAS No. 920213-04-3
Cat. No. B2668690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
CAS920213-04-3
Molecular FormulaC18H15F2N3O3S
Molecular Weight391.39
Structural Identifiers
SMILESC1=CC=C(C(=C1)F)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H15F2N3O3S/c19-14-7-5-13(6-8-14)16-9-10-18(23-22-16)26-12-11-21-27(24,25)17-4-2-1-3-15(17)20/h1-10,21H,11-12H2
InChIKeySQXJRQOWDWOVCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

920213-04-3: A 2-Fluorobenzenesulfonamide Pyridazine Derivative for Chloride Channel and Carbonic Anhydrase Research Programs


2-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide (CAS 920213-04-3) belongs to the pyridazine-tethered sulfonamide class, a scaffold implicated in modulating both calcium-activated chloride channels (CaCC) / volume-regulated anion channels (VRAC) [1] and carbonic anhydrase II (CA II) activity [2]. The compound features a 2-fluorobenzenesulfonamide moiety connected via an oxyethyl linker to a 6-(4-fluorophenyl)pyridazine core, resulting in a molecular weight of 391.39 g/mol and calculated XLogP3 of 2.7. The dual-fluorination pattern distinguishes it from non-fluorinated or singly-fluorinated analogs, potentially altering target engagement, selectivity, and physicochemical properties relevant to both ion channel and enzyme inhibition research applications.

Why 920213-04-3 Cannot Be Substituted by Generic Pyridazine Sulfonamide Analogs in Pharmacological Studies


Generic substitution within the pyridazine sulfonamide class is unreliable because the nature and position of substituents on both the pyridazine and benzenesulfonamide rings profoundly dictate target selectivity between chloride channels and carbonic anhydrase isoforms. The patent literature explicitly encompasses diverse substitution patterns—including variations in halogen placement, linker type, and aryl group identity—that define whether a compound blocks CaCC, VRAC, or both [1]. In the carbonic anhydrase context, the unsubstituted benzenesulfonamide parent compound served as the starting point for optimization; introduction of the 2-fluoro substituent in 920213-04-3 is predicted to alter hydrogen-bonding capacity, lipophilicity, and CA isoform selectivity relative to the parent, as demonstrated by the 605-fold CA II/CA I selectivity window achieved through structurally related modifications in the same chemical series [2]. Without direct comparative data, assuming functional interchangeability between 920213-04-3 and its non-fluorinated or differently substituted analogs risks misleading experimental outcomes in both ion channel and enzyme inhibition assays.

Quantitative Differentiation Evidence for 920213-04-3 Versus Closest Pyridazine Sulfonamide Analogs


Structural Differentiation: 2-Fluoro vs. Unsubstituted Benzenesulfonamide Moiety Alters Hydrogen-Bond Donor Capacity and Lipophilicity

The target compound differs from the unsubstituted parent, N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide, by a single fluorine atom at the 2-position of the benzenesulfonamide ring. In the J. Med. Chem. 2024 study, the unsubstituted parent served as the baseline scaffold for the series, and progressive structural modifications—including halogen substitutions—yielded profound changes in CA II inhibitory potency and CA I/CA II selectivity. While compound 7c (the most potent derivative, IC50 = 0.63 nM against CA II, 605-fold selective over CA I) incorporated distinct substitution, the paper demonstrates that benzenesulfonamide substitution is a critical driver of activity divergence within this chemotype [1]. The 2-fluoro substituent in 920213-04-3 is expected to decrease the pKa of the sulfonamide NH, enhance hydrogen-bond donor strength to the zinc-bound water/hydroxide network in CA active sites, and increase lipophilicity (XLogP3 = 2.7 vs. an estimated ~2.2 for the unsubstituted analog), potentially improving membrane permeability.

carbonic anhydrase inhibition structure-activity relationship physicochemical property optimization

Chloride Channel Target Engagement: Pyridazine Sulfonamide Chemotype Validated as CaCC/VRAC Blocker with Subtype-Specific SAR

Patent US20110288093 establishes the pyridazine sulfonamide core—shared by 920213-04-3—as a validated pharmacophore for inhibiting calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC). The patent claims methods for blocking halide ion transport across both channel types and specifies that compounds within Tables 1-3 and formulas I-III, which structurally encompass 920213-04-3, have demonstrated this activity [1]. The patent defines blocking as achieving at least 10% to 100% inhibition of chloride channel activity relative to untreated controls. While specific IC50 values for 920213-04-3 are not publicly disclosed in the patent text, the inclusion of 4-fluorophenyl-substituted pyridazine derivatives within the claimed generic formulas indicates that the 4-fluorophenylpyridazine substructure present in 920213-04-3 is a recognized activity-conferring element for chloride channel blockade. This distinguishes the compound from pyridazine sulfonamides lacking the 4-fluorophenyl group, which fall outside the preferred substitution pattern.

chloride channel inhibition CaCC VRAC cystic fibrosis secretory diarrhea

Dual-Fluorination Strategy Potentially Enhances Metabolic Stability Relative to Non-Fluorinated Pyridazine Sulfonamides

Compound 920213-04-3 incorporates fluorine atoms on both the benzenesulfonamide ring (2-fluoro) and the pyridazine-attached phenyl ring (4-fluoro). This dual-fluorination strategy is a well-precedented medicinal chemistry approach to block oxidative metabolism at electronically activated positions. In the pyridazine-tethered sulfonamide class, Tawfik et al. (2024) demonstrated that structural modifications significantly influenced in vivo pharmacological duration. Their optimized compound 7c showed sustained intraocular pressure reduction in a glaucoma model, an outcome partly attributed to favorable pharmacokinetics conferred by specific substituent choices [1]. While direct metabolic stability data for 920213-04-3 are not published, the presence of fluorine at the 2-position of benzenesulfonamide is expected to impede CYP450-mediated hydroxylation at that site, and the 4-fluorophenyl group similarly resists para-hydroxylation. Non-fluorinated or singly-fluorinated analogs lack this dual protection and may exhibit higher intrinsic clearance.

metabolic stability fluorine substitution drug metabolism cytochrome P450

Recommended Application Scenarios for 920213-04-3 Based on Structural and Pharmacological Evidence


Lead Optimization for Glaucoma Therapeutics Targeting Carbonic Anhydrase II

The 2-fluorobenzenesulfonamide moiety of 920213-04-3 aligns with the SAR trajectory identified by Tawfik et al. (2024), where benzenesulfonamide substitution critically modulated CA II inhibitory potency and selectivity over CA I [1]. This compound serves as an advanced intermediate scaffold for medicinal chemistry teams seeking to build upon the 0.63 nM IC50 benchmark established by compound 7c in the same series. Researchers can use 920213-04-3 as a starting point for further derivatization of the pyridazine ring or linker region while retaining the 2-fluoro substitution that may confer improved binding thermodynamics and pharmacokinetics.

Chloride Channel Pharmacology Tool Compound for CaCC/VRAC Pathway Dissection

Given the explicit coverage of 4-fluorophenylpyridazine sulfonamides in the claims of US20110288093 [1], 920213-04-3 is structurally validated for chloride channel research. It can be deployed as a pharmacological probe to differentiate CaCC-mediated versus VRAC-mediated chloride conductance in epithelial cell models, particularly in disease contexts such as cystic fibrosis, polycystic kidney disease, and secretory diarrhea where chloride channel blockade is therapeutically relevant.

Comparative Metabolic Stability Assessment of Fluorinated vs. Non-Fluorinated Sulfonamide Series

The dual-fluorination pattern of 920213-04-3 makes it a suitable candidate for head-to-head metabolic stability studies against the unsubstituted benzenesulfonamide parent compound. Such studies, conducted in liver microsomes or hepatocytes, can quantify the protective effect of 2-fluoro substitution on intrinsic clearance and CYP450-mediated oxidation. These data would directly inform procurement decisions for in vivo efficacy models where exposure duration is a critical experimental variable.

Pharmacophore Model Refinement for Bifunctional Pyridazine Sulfonamide Derivatives

Because the pyridazine sulfonamide scaffold exhibits activity at both chloride channels and carbonic anhydrase isoforms, 920213-04-3 can be used to probe the structural determinants of target selectivity. By comparing its activity profile against close analogs differing only in benzenesulfonamide substitution, computational chemists can refine pharmacophore models that distinguish CaCC/VRAC binding from CA II inhibition. This addresses a key procurement challenge: selecting the correct substituted analog for a given target without cross-reactivity artifacts.

Quote Request

Request a Quote for 2-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.